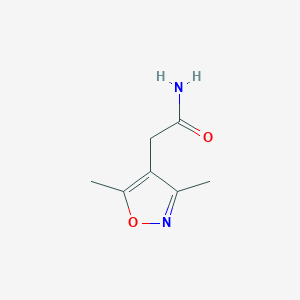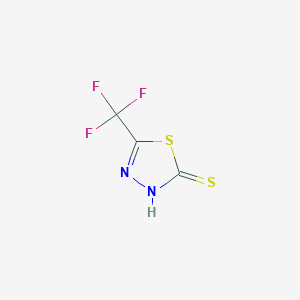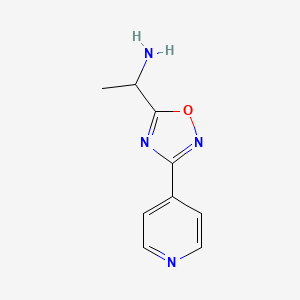
3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO4S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Material Science
- Application in Continuous Photo Flow Chemistry : 3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid is utilized in the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivatives. These derivatives are important building blocks for preparing various biologically active compounds and material sciences compounds containing cyclobutane ring systems labeled with deuterium atoms (Yamashita, Nishikawa, & Kawamoto, 2019).
Chemical Structure and Antibacterial Activities
- Synthesis and Structure-Activity Relationship Analysis : This compound has been synthesized and analyzed for its antibacterial activities against Gram-positive and Gram-negative bacterial strains. The derivatives of this compound showed better antibacterial activities compared to related derivatives (Song et al., 2009).
Pharmaceutical and Peptide Synthesis
- Peptide Conformation Study : The crystal structure of a compound alternatively called 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid has been studied. This research aids in understanding the role of N-methylation as a determinant of peptide conformation (Jankowska et al., 2002).
Organic Synthesis and Antibacterial Potential
- Application in Organic Synthesis and Antibacterial Activities : This compound has been used to propose a mechanism for dynamic kinetic resolution in organic synthesis, particularly in the synthesis of specific enantiomers. It also exhibits antibacterial activities against various bacterial strains (Song, Ma, & Zhu, 2015).
Mecanismo De Acción
Target of Action
It’s known that this compound is used in peptide synthesis , suggesting that its targets could be proteins or enzymes involved in peptide formation.
Mode of Action
The compound is a tert-butyloxycarbonyl-protected amino acid . The protection group (tert-butyloxycarbonyl) prevents unwanted reactions during peptide synthesis . The compound interacts with its targets by participating in peptide bond formation .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It serves as a starting material in dipeptide synthesis .
Pharmacokinetics
It’s known that the compound is used in peptide synthesis , suggesting that its bioavailability could be influenced by factors such as the efficiency of peptide bond formation and the stability of the resulting peptides.
Result of Action
Given its role in peptide synthesis , it can be inferred that the compound contributes to the formation of peptides, which can have various effects depending on the specific peptides formed.
Action Environment
Factors such as ph, temperature, and the presence of other reactants could potentially influence the efficiency of peptide synthesis involving this compound .
Safety and Hazards
As with any chemical compound, handling “3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid” requires appropriate safety measures. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazinane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-6-16-5-4-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVMDHQHMAEZRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-Ethylisoxazol-3-yl)methyl]amine](/img/structure/B1323022.png)

![3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine](/img/structure/B1323028.png)

![[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1323031.png)

![[3-(3-Isopropoxyphenyl)propyl]amine](/img/structure/B1323033.png)

![(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol](/img/structure/B1323042.png)
![1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine](/img/structure/B1323046.png)
![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)


